BGT226

Acute Lymphoblastic Leukemia Cytotoxicity Dual PI3K/mTOR Inhibition

BGT226 (NVP-BGT226) is an ATP-competitive dual PI3K/mTOR inhibitor with a unique selectivity profile: it potently inhibits p110α/β/γ (IC50 4/63/38 nM) but spares p110δ, unlike BEZ235 or GDC-0980. This makes BGT226 essential for studies where p110δ contribution must be excluded (e.g., immune-cell signaling) or where BCR-ABL-driven pathway addiction is investigated—BGT226 shows significantly enhanced potency in ABL-translocated B-ALL cells (p=0.0283). Critically, BGT226 induces apoptosis at concentrations two orders of magnitude lower than BEZ235 in ALL models and retains full activity against cisplatin-resistant HONE-1-C15 cells (IC50 30.1 nM). Procure BGT226 when reproducible, context-dependent PI3K/mTOR pathway dissection is non-negotiable.

Molecular Formula C32H29F3N6O6
Molecular Weight 534.5 g/mol
CAS No. 915020-55-2
Cat. No. B1683971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBGT226
CAS915020-55-2
Synonyms8-(6-methoxypyridin-3-yl)-3-methyl-1-(4-piperazin-1-yl-3-trifluoromethylphenyl)-1,3-dihydroimidazo(4,5-c)quinolin-2-one
BGT 226
BGT226
NVP-BGT226
Molecular FormulaC32H29F3N6O6
Molecular Weight534.5 g/mol
Structural Identifiers
SMILESCN1C2=CN=C3C=CC(=CC3=C2N(C1=O)C4=CC(=C(C=C4)N5CCNCC5)C(F)(F)F)C6=CN=C(C=C6)OC
InChIInChI=1S/C28H25F3N6O2/c1-35-24-16-33-22-6-3-17(18-4-8-25(39-2)34-15-18)13-20(22)26(24)37(27(35)38)19-5-7-23(21(14-19)28(29,30)31)36-11-9-32-10-12-36/h3-8,13-16,32H,9-12H2,1-2H3
InChIKeyBMMXYEBLEBULND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





BGT226 (NVP-BGT226, CAS 915020-55-2): A Dual PI3K/mTOR Inhibitor for PI3K/AKT/mTOR-Driven Research


BGT226, also known as NVP-BGT226, is an orally bioavailable, ATP-competitive dual inhibitor of Class I phosphoinositide 3-kinases (PI3K) and the mammalian target of rapamycin (mTOR) kinase [1]. It belongs to the imidazoquinoline chemical class and potently suppresses both mTORC1 and mTORC2 activity by targeting the ATP-binding pocket of these kinases [2]. Its primary targets include the PI3K catalytic isoforms p110α, p110β, and p110γ, as well as mTOR, leading to blockade of downstream effectors such as AKT, S6 kinase, and 4E-BP1 .

Why Substituting BGT226 with Another PI3K or Dual PI3K/mTOR Inhibitor Fails


Interchanging BGT226 with other in-class compounds—such as the structurally related BEZ235 (dactolisib), the pan-PI3K inhibitor BKM120 (buparlisib), or the alternative dual inhibitor GDC-0980 (apitolisib)—introduces significant experimental and procurement risk due to quantifiable differences in isoform selectivity, cytotoxic potency, and genetic context-dependent activity. BGT226 exhibits a distinct PI3K isoform inhibition profile (IC50s of 4, 63, and 38 nM for p110α, p110β, and p110γ, respectively) with no reported activity against p110δ . This profile contrasts sharply with BEZ235, which inhibits all four Class I PI3K isoforms (p110α, β, δ, γ) and mTOR [1]. More critically, in acute lymphoblastic leukemia (ALL) models, BGT226 induces cell death at concentrations two orders of magnitude lower than BEZ235, despite both compounds exhibiting similar anti-proliferative IC50 values [2]. Furthermore, BGT226 demonstrates superior apoptotic induction compared to the pan-PI3K inhibitor BKM120 in breast cancer models [3]. These functional divergences underscore that a simple substitution based on target class is scientifically untenable for reproducible research.

BGT226 Comparative Evidence: Quantitative Differentiation from Key Analogs


Cytotoxic Potency Superiority vs. BEZ235 in ALL: BGT226 Requires 100-Fold Lower Concentration

In a direct head-to-head comparison using three ALL cell lines (NALM6, REH, LK63), BGT226 and BEZ235 showed similar anti-proliferative IC50 values (13-26 nM). However, a critical divergence was observed in cell death induction: BGT226 was cytotoxic in the low micromolar range, whereas a two log (100-fold) higher concentration of BEZ235 was required to produce the same cytotoxic effect [1].

Acute Lymphoblastic Leukemia Cytotoxicity Dual PI3K/mTOR Inhibition

Genetic Context-Dependent Sensitivity: BGT226 Shows Enhanced Activity in ABL-Translocated B-ALL vs. BEZ235

A comparative analysis in B-cell acute lymphoblastic leukemia (B-ALL) long-term cultures revealed a genetic context-dependent difference in sensitivity. At a concentration of 10 nM (approximately its IC50), BGT226 inhibited proliferation more effectively in ABL-translocated cells (BCR-ABL+/TEL-ABL+) compared to BCR-ABL- negative cells (p=0.0283). In contrast, treatment with 50 nM BEZ235 (its approximate IC50) showed no significant difference in sensitivity between the two genetic subgroups [1].

BCR-ABL Tyrosine Kinase Leukemia Precision Oncology

Superior Apoptotic Induction vs. Pan-PI3K Inhibitor BKM120 in ER+ Breast Cancer

In a preclinical study of estrogen receptor-positive (ER+) breast cancer, BGT226 was directly compared to the pan-PI3K inhibitor BKM120 (buparlisib) and the mTORC1 inhibitor RAD001 (everolimus) for its ability to induce apoptosis. The study demonstrated that apoptosis was most highly induced by BGT226, followed by BKM120, and then RAD001 [1].

Breast Cancer Apoptosis Endocrine Therapy Estrogen Receptor

Activity Against Cisplatin-Resistant Head and Neck Cancer: BGT226 Overcomes Chemoresistance

BGT226 was evaluated for cross-resistance in a cisplatin-resistant head and neck cancer cell line (HONE-1-C15). The study found no cross-resistance; the sensitivity to BGT226 between the parental HONE-1 cells and the cisplatin-resistant variant was nearly identical, with an IC50 of 30.1 nmol/L for the resistant line [1]. The growth inhibition IC50 across all tested head and neck cancer cell lines ranged from 7.4 to 30.1 nmol/L [1].

Head and Neck Cancer Cisplatin Resistance Chemoresistance

Distinct Isoform Selectivity Profile: BGT226 Spares PI3Kδ Unlike BEZ235 and GDC-0980

BGT226 exhibits a distinct Class I PI3K isoform inhibition profile compared to its closest structural analog BEZ235 and the alternative dual inhibitor GDC-0980 (apitolisib). BGT226 potently inhibits p110α (IC50 = 4 nM), p110β (IC50 = 63 nM), and p110γ (IC50 = 38 nM), but lacks reported activity against p110δ . In contrast, BEZ235 inhibits all four isoforms (p110α=4 nM, p110β=75 nM, p110δ=7 nM, p110γ=5 nM) , and GDC-0980 also inhibits p110δ (IC50 = 7 nM) alongside the other isoforms [1].

PI3K Isoform Selectivity Kinase Profiling Chemical Biology

BGT226: High-Impact Research and Application Scenarios Based on Differential Evidence


Investigating Apoptosis vs. Proliferation Decoupling in PI3K/mTOR-Driven Leukemia

BGT226 is uniquely suited for studies aiming to dissect the differential effects of PI3K/mTOR pathway blockade on cell proliferation versus cell death. In ALL models, its anti-proliferative IC50 (13-26 nM) is similar to BEZ235, but its cytotoxic threshold is 100-fold lower. This allows researchers to use BGT226 at low micromolar concentrations to study apoptosis induction without the confounding anti-proliferative effects that would dominate at those same concentrations for BEZ235 .

Targeted Research in BCR-ABL+ Leukemia Models

For research focused on the role of PI3K/mTOR signaling downstream of the BCR-ABL oncogene, BGT226 is the preferred tool compound. Unlike BEZ235, which shows no genotype-dependent activity, BGT226 exhibits significantly enhanced potency in ABL-translocated B-ALL cells (p=0.0283) . This property makes BGT226 an essential reagent for validating PI3K/mTOR pathway addiction specifically in BCR-ABL-driven disease contexts.

Overcoming Cisplatin Resistance in Head and Neck Cancer Research

BGT226 should be prioritized for studies investigating therapeutic strategies against cisplatin-resistant head and neck cancer. It retains full activity against cisplatin-resistant HONE-1-C15 cells (IC50 = 30.1 nmol/L), demonstrating a lack of cross-resistance . This makes BGT226 a valuable tool for exploring PI3K/mTOR pathway dependence in chemoresistant tumor populations and for evaluating combination strategies aimed at reversing or circumventing cisplatin resistance.

PI3K Isoform-Selective Pathway Dissection: Studies Requiring PI3Kδ Sparing

In experimental systems where the functional contribution of the p110δ isoform must be excluded or minimized, BGT226 is the logical choice among dual PI3K/mTOR inhibitors. Unlike its structural analog BEZ235 or the alternative GDC-0980, both of which potently inhibit p110δ (IC50 ≈ 7 nM), BGT226 shows no reported activity against this isoform [4]. This selectivity profile is critical for studies in immune cells, where p110δ plays a dominant role, or for chemical biology experiments aiming to assign specific pathway effects to p110α/β/γ versus p110δ.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for BGT226

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.